3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol
Overview
Description
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol is a fluorinated phenol derivative with the molecular formula C8H6F4O2. This compound is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenol ring, making it a unique and valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluoro and trifluoroethoxy groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoroethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the fluoro and trifluoroethoxy groups can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)phenol: Similar structure but lacks the fluoro group at the 3-position.
3-Fluoro-4-methoxyphenol: Similar structure but has a methoxy group instead of the trifluoroethoxy group.
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of the phenolic hydroxyl group
Uniqueness
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3,13H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFAFNBMOGJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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